tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate
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Overview
Description
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate: is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate typically involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. It is used in the development of kinase inhibitors and other therapeutic agents .
Industry: Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding. This inhibition disrupts the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride
Uniqueness: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate acetate is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Properties
IUPAC Name |
acetic acid;tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGDPYNZCHFILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC2(CC1)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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